molecular formula C12H17ClN2O2 B1402693 2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt CAS No. 1361115-82-3

2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt

Cat. No.: B1402693
CAS No.: 1361115-82-3
M. Wt: 256.73 g/mol
InChI Key: NXHUXIJXSPENKW-UHFFFAOYSA-N
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Description

2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted bipyridinyl core and a formic acid salt moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipyridinyl Core: The bipyridinyl core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives.

    Methylation: Methylation of the bipyridinyl core is carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Formic Acid Salt: The final step involves the reaction of the chloro-methylated bipyridinyl compound with formic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

Scientific Research Applications

2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt involves its interaction with specific molecular targets and pathways. The chloro and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The formic acid salt moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methylpyridine: Shares the chloro and methyl functional groups but lacks the bipyridinyl core.

    1-Methyl-4-chlorobenzene: Contains similar functional groups but has a different aromatic core.

    4,4’-Bipyridine: Lacks the chloro and methyl groups but has a similar bipyridinyl structure.

Uniqueness

2’-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4’]bipyridinyl formic acid salt is unique due to its combination of functional groups and structural features, which confer specific chemical properties and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-chloro-4-(1-methylpiperidin-4-yl)pyridine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.CH2O2/c1-14-6-3-9(4-7-14)10-2-5-13-11(12)8-10;2-1-3/h2,5,8-9H,3-4,6-7H2,1H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHUXIJXSPENKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC(=NC=C2)Cl.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361115-82-3
Record name Formic acid, compd. with 2-chloro-4-(1-methyl-4-piperidinyl)pyridine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361115-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt
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2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt

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